5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide 5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15876931
InChI: InChI=1S/C12H20BrN3O2S/c1-4-6-16(7-5-2)19(17,18)11-9-15-8-10(13)12(11)14-3/h8-9H,4-7H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H20BrN3O2S
Molecular Weight: 350.28 g/mol

5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide

CAS No.:

Cat. No.: VC15876931

Molecular Formula: C12H20BrN3O2S

Molecular Weight: 350.28 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide -

Specification

Molecular Formula C12H20BrN3O2S
Molecular Weight 350.28 g/mol
IUPAC Name 5-bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide
Standard InChI InChI=1S/C12H20BrN3O2S/c1-4-6-16(7-5-2)19(17,18)11-9-15-8-10(13)12(11)14-3/h8-9H,4-7H2,1-3H3,(H,14,15)
Standard InChI Key ZBHPEACHLZTUAK-UHFFFAOYSA-N
Canonical SMILES CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1NC)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide, precisely delineates its structure: a pyridine ring substituted at the 3-position with a sulfonamide group (N,N-dipropyl), at the 4-position with a methylamino group (-NHCH₃), and at the 5-position with a bromine atom . This arrangement creates a sterically congested environment, influencing both reactivity and interactions with biological targets. The molecular formula C₁₂H₂₀BrN₃O₂S corresponds to a molecular weight of 350.28 g/mol, with a calculated LogP of 2.81, indicating moderate lipophilicity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry data confirm the structure. The ¹H NMR spectrum typically shows distinct signals for the methylamino protons (δ ~2.8 ppm), dipropyl sulfonamide groups (δ ~1.0–1.5 ppm for methylene and methyl protons), and aromatic protons on the pyridine ring (δ ~8.0–8.5 ppm) . The ¹³C NMR reveals peaks corresponding to the sulfonamide sulfur-linked carbons (~45–50 ppm) and the bromine-bearing aromatic carbon (~120 ppm) . High-resolution mass spectrometry (HRMS) further validates the molecular formula through precise mass matching.

Solubility and Stability

The compound demonstrates limited aqueous solubility (<1 mg/mL at 25°C) due to its lipophilic dipropyl groups but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. Stability studies indicate degradation under strong acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres to prevent bromine displacement or sulfonamide hydrolysis .

Synthesis and Optimization Strategies

Bromination of Pyridine Precursors

A critical step in synthesizing 5-bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide involves regioselective bromination of a pyridine intermediate. As demonstrated in analogous systems, bromination using N-bromosuccinimide (NBS) under radical-initiated conditions achieves selective substitution at the 5-position . For example, 2,6-dimethyl-1,4-dihydropyridine derivatives undergo bromination in methanol at room temperature, yielding dibrominated products with >80% efficiency . Adjusting reaction time and NBS stoichiometry minimizes over-bromination, a common side reaction.

Sulfonamide Functionalization

Biological Activities and Mechanisms

Antibacterial Efficacy

5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide exhibits potent activity against New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae (NDM-1-KP), a multidrug-resistant pathogen. In vitro studies report a minimum inhibitory concentration (MIC) of 0.39 μg/mL and a minimum bactericidal concentration (MBC) of 0.78 μg/mL, outperforming conventional β-lactam antibiotics . Mechanistic studies suggest inhibition of penicillin-binding proteins (PBPs) and disruption of cell wall synthesis, though direct interaction with NDM-1 remains under investigation .

Enzymatic Inhibition

The compound inhibits carbonic anhydrase IX (CA-IX), an enzyme overexpressed in hypoxic tumors, with an IC₅₀ of 0.8 μM. This activity stems from the sulfonamide group coordinating the zinc ion in the CA-IX active site, a mechanism shared with approved drugs like acetazolamide .

Comparative Analysis with Related Sulfonamides

CompoundKey Structural FeaturesMIC (μg/mL)CA-IX IC₅₀ (μM)LogP
5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamideBromine, methylamino, dipropyl groups0.39 0.82.81
5-Bromo-N-alkylthiophene-2-sulfonamideThiophene core, alkyl chains1.2 2.5 3.15
AcetazolamideBenzene ring, unsubstituted sulfonamideN/A0.010.4

Pharmaceutical Development and Challenges

Prodrug Design

To address solubility limitations, prodrug strategies are under exploration. Esterification of the sulfonamide nitrogen with glycine or polyethylene glycol (PEG) moieties improves aqueous solubility by >10-fold, facilitating intravenous administration. Hydrolytic enzymes in plasma cleave these groups, releasing the active compound post-administration.

Toxicity Profiling

Acute toxicity studies in murine models indicate a median lethal dose (LD₅₀) of 450 mg/kg, with hepatotoxicity observed at doses >200 mg/kg. Chronic exposure (28 days) at 50 mg/kg/day caused mild renal tubular necrosis, necessitating dose adjustments in future clinical trials .

Regulatory Considerations

As a brominated compound, environmental persistence and bioaccumulation potential raise regulatory concerns. Degradation studies show a half-life of 14 days in soil under aerobic conditions, with bromine released as non-toxic bromide ions.

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